molecular formula C19H24N2O2S B11602070 (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11602070
M. Wt: 344.5 g/mol
InChI Key: BLNLROALNDVUOV-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxy-dimethylphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves a Grignard reaction or a similar organometallic reaction to attach the cyclohexyl group to the imidazolidinone core.

    Attachment of the methoxy-dimethylphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction, using the appropriate methoxy-dimethylphenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H24N2O2S/c1-12-10-17(23-3)13(2)9-14(12)11-16-18(22)21(19(24)20-16)15-7-5-4-6-8-15/h9-11,15H,4-8H2,1-3H3,(H,20,24)/b16-11-

InChI Key

BLNLROALNDVUOV-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)C)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C=C2C(=O)N(C(=S)N2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.